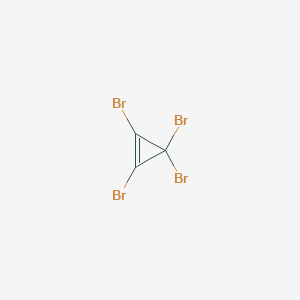

Cyclopropene, tetrabromo-

Description

Historical Context of Polyhalogenated Cyclopropenes in Synthesis

The study of polyhalogenated cyclopropenes is rooted in the broader exploration of strained ring systems and their unusual reactivity. The synthesis of the parent cyclopropene (B1174273) itself, first accomplished in the early 20th century, was a significant achievement due to the inherent instability and high ring strain of the molecule. wiley-vch.de The introduction of halogen atoms to the cyclopropene core further modulates its stability and reactivity, opening up new avenues for synthetic transformations.

A pivotal moment in the history of polyhalogenated cyclopropenes was the successful synthesis of tetrachlorocyclopropene (B25203) and tetrabromocyclopropene reported by Tobey and West in 1966. acs.org This work laid the foundation for the systematic investigation of the chemical properties and synthetic utility of these compounds. The development of synthetic routes to these highly functionalized cyclopropenes provided chemists with novel and potent dienophiles for cycloaddition reactions, a research area that continues to be actively explored.

Significance of Strained Ring Systems in Modern Synthetic Strategies

Strained ring systems, such as cyclopropanes and cyclopropenes, are of immense importance in modern organic synthesis. nih.gov Their high potential energy, a direct consequence of bond angle distortion from the ideal tetrahedral or trigonal planar geometries, can be harnessed to drive chemical reactions that would otherwise be thermodynamically or kinetically unfavorable. masterorganicchemistry.commychemblog.com This "ring-strain release" is a powerful driving force in a variety of transformations, including ring-opening reactions, rearrangements, and cycloadditions.

The presence of a double bond within the three-membered ring of cyclopropene introduces additional strain and a site of unsaturation, making it a particularly reactive and versatile synthon. rsc.org The reactivity of the double bond, coupled with the inherent strain of the cyclopropane (B1198618) framework, allows for a diverse range of chemical manipulations, enabling the construction of complex polycyclic and heterocyclic systems.

Overview of Research Directions in Tetrabromocyclopropene Chemistry

Research into the chemistry of tetrabromocyclopropene has primarily focused on its utility as a potent dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. acs.orglibretexts.org The electron-withdrawing nature of the four bromine atoms significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the cyclopropene double bond, making it highly reactive towards electron-rich dienes.

A key area of investigation has been the fate of the initial Diels-Alder adducts. These primary adducts are often highly strained and can undergo spontaneous or thermally induced rearrangements to form more stable products. acs.org A notable example is the reaction of tetrabromocyclopropene with furan (B31954), which leads to the formation of a bridged bicyclic system. acs.org Detailed mechanistic studies, including X-ray crystallographic analysis of a primary adduct, have revealed that the initial cycloaddition occurs with exo-selectivity. acs.org This is followed by a rearrangement involving the migration of a bromine atom and cleavage of the internal cyclopropane bond. acs.org

Structure

3D Structure

Properties

CAS No. |

6262-43-7 |

|---|---|

Molecular Formula |

C3Br4 |

Molecular Weight |

355.65 g/mol |

IUPAC Name |

1,2,3,3-tetrabromocyclopropene |

InChI |

InChI=1S/C3Br4/c4-1-2(5)3(1,6)7 |

InChI Key |

PMLYIHZGTYELCL-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C1(Br)Br)Br)Br |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Tetrabromocyclopropene and Derivatives

Contemporary Routes for Tetrabromocyclopropene Core Synthesis

The synthesis of the tetrabromocyclopropene ring system is a challenging endeavor due to the inherent instability associated with the strained three-membered ring. Modern synthetic chemistry has developed specialized routes to access this valuable compound.

Precursor-Based Approaches (e.g., from Cyclopropane (B1198618) Derivatives)

The high p-character of the carbon-carbon bonds in the cyclopropane ring makes it susceptible to electrophilic attack, which often results in ring-opening rather than substitution. For instance, the polar addition of bromine to an unsubstituted cyclopropane typically yields 1,3-dibromopropane, relieving the significant angle strain. This reactivity complicates the direct synthesis of tetrabromocyclopropene from a simple cyclopropane precursor through exhaustive bromination.

A more successful and widely cited precursor-based approach involves halogen exchange from a more readily available perhalogenated cyclopropene (B1174273). Specifically, tetrabromocyclopropene can be effectively prepared from tetrachlorocyclopropene (B25203). The reaction proceeds via treatment with boron tribromide (BBr₃). In this process, a vigorous and instantaneous reaction occurs upon addition of the boron tribromide, leading to the liberation of boron trichloride (B1173362) (BCl₃) gas and the formation of the desired tetrabromocyclopropene. nih.gov This method circumvents the challenges of building the strained ring and directly installs the desired bromine atoms through a halogen exchange mechanism.

Halogenation Techniques for Cyclopropene Scaffolds

Direct halogenation of an unfunctionalized cyclopropene scaffold to achieve full substitution is synthetically challenging. The reactivity of the double bond in cyclopropene mirrors that of alkenes, readily undergoing addition reactions. The introduction of multiple bulky bromine atoms increases steric hindrance and electronic repulsion, making exhaustive substitution difficult to achieve without promoting decomposition or rearrangement pathways.

The most effective halogenation technique reported for achieving the tetrabromo- substitution pattern is the halogen exchange reaction mentioned previously. nih.govacs.org This method is advantageous as the cyclopropene ring is pre-formed and stabilized by halogen atoms, making it less prone to decomposition compared to an un-halogenated intermediate. Further bromination of tetrabromocyclopropene itself under ultraviolet irradiation can lead to the saturation of the double bond, yielding hexabromocyclopropane, demonstrating a different facet of halogenation reactivity. nih.gov

Synthetic Pathways to Highly Functionalized Tetrabromocyclopropene Derivatives

Tetrabromocyclopropene is not merely a synthetic target but a potent reagent for generating complex molecular scaffolds. Its high reactivity is harnessed in various transformations to produce valuable, functionalized derivatives.

Preparation of Chiral Building Blocks from Tetrabromocyclopropene

A significant application of tetrabromocyclopropene is in the synthesis of nonracemic chiral building blocks, which are invaluable for the total synthesis of natural products and pharmaceuticals. A key strategy involves the cyclocondensation of tetrabromocyclopropene with furan (B31954), which proceeds as a Diels-Alder reaction to yield a racemic halogenated oxabicyclo[3.2.1]octadiene derivative. acs.org

This racemic adduct serves as a precursor for resolution. The preparation of homochiral enones from this adduct has been achieved through a diastereomeric resolution strategy. The racemic ketone is reacted with a chiral auxiliary, such as diethyl tartrate, in the presence of a silver salt like silver tetrafluoroborate, to produce two diastereomeric ketals. These diastereomers can be separated chromatographically. Subsequent hydrolysis of the separated diastereomers, often using methanesulfonic acid under carefully controlled conditions, cleaves the chiral auxiliary to afford the respective enantiomerically pure dibromoenone building blocks. nih.gov This process allows for the creation of novel chiral synthons with either absolute configuration, starting from the achiral tetrabromocyclopropene. acs.orgnih.gov

Table 1: Resolution of Racemic Adduct to Homochiral Enones

| Step | Reagents and Conditions | Product(s) | Yield | Optical Purity | Reference |

| Ketalization | Racemic Adduct, Diethyl Tartrate, AgBF₄ | Diastereomeric Ketals | 90% (combined) | N/A | nih.gov |

| Hydrolysis of Ketal 1 | Methanesulfonic Acid, H₂O, 40 °C | (+)-Enone | Good | 96% ee | nih.gov |

| Hydrolysis of Ketal 2 | Methanesulfonic Acid, H₂O, 40 °C | (-)-Enone | Good | 97% ee | nih.gov |

Derivatization Strategies for Enhanced Reactivity and Selectivity

The utility of tetrabromocyclopropene is greatly expanded through derivatization reactions that transform it into more complex and selectively reactive intermediates. These strategies are central to its application in multi-step syntheses.

The Diels-Alder cycloaddition with dienes is a primary derivatization strategy. As discussed, the reaction with furan generates a bridged oxabicyclic system. acs.org This adduct is more than just a resolved chiral block; its unique conformational and electronic properties enhance its reactivity and selectivity in subsequent transformations, making it a valuable intermediate for natural product synthesis. acs.org The conversion of the highly symmetric and reactive tetrabromocyclopropene into this more elaborate structure allows for controlled, stepwise functionalization that would be difficult to achieve on the original cyclopropene ring.

Further halogenation represents another derivatization route. The reaction of tetrabromocyclopropene with bromine under UV light to form hexabromocyclopropane demonstrates that the double bond can be selectively targeted after the core has been formed. nih.gov This conversion of a planar, unsaturated ring into a saturated, three-dimensional structure completely alters its chemical properties and potential applications.

The substitution of the bromine atoms with other functional groups is also a key strategy. Although not detailed in the context of tetrabromocyclopropene specifically in the provided search results, the general chemistry of halocyclopropanes suggests that these bromine atoms can be replaced by nucleophiles, leading to a wide array of substituted cyclopropenes, thereby tuning their electronic properties and reactivity for specific applications, such as in bioorthogonal chemistry. nih.govnih.govrsc.org

Mechanistic Investigations of Tetrabromocyclopropene Reactivity

Pericyclic Reactions and Cycloaddition Pathways

The reactivity of tetrabromocyclopropene is dominated by its participation in pericyclic reactions, particularly cycloadditions, where it can act as a potent dienophile or dipolarophile. The strain release associated with the opening of the three-membered ring provides a strong thermodynamic driving force for these reactions.

Diels-Alder Cycloadditions with Heteroatom-Containing Dienes (e.g., Furans)

Tetrabromocyclopropene readily engages in [4+2] Diels-Alder cycloadditions with a range of dienes. Among the most studied are its reactions with heteroatom-containing dienes, such as furans, which lead to the formation of valuable bridged bicyclic systems.

The reaction between tetrabromocyclopropene and furan (B31954) derivatives is a well-established method for the synthesis of 8-oxabicyclo[3.2.1]octadiene structures. This transformation is believed to proceed through an initial Diels-Alder reaction, which is then followed by a rearrangement of the primary adduct to yield the observed product rsc.orgresearchgate.net. The isolation and characterization of a primary adduct from the reaction with 2,5-dimethylfuran have provided direct evidence for this proposed mechanism rsc.org.

The versatility of this reaction is demonstrated by its application in the synthesis of complex molecular architectures. The resulting oxabicyclic adducts serve as valuable intermediates in the synthesis of natural products.

Table 1: Examples of Diels-Alder Reactions of Tetrabromocyclopropene with Furans

| Furan Derivative | Product | Reference |

| Furan | 8-oxabicyclo[3.2.1]octa-2,6-diene derivative | rsc.org |

| 2,5-Dimethylfuran | Primary exo-adduct, rearranging to an 8-oxabicyclo[3.2.1]octa-2,6-diene derivative | rsc.org |

A key feature of the Diels-Alder reaction of tetrabromocyclopropene with furans is its high degree of stereocontrol. X-ray crystallographic analysis of the primary adduct formed with 2,5-dimethylfuran has unequivocally established that the cycloaddition proceeds via an exo-selective pathway rsc.org. This selectivity is a critical factor in determining the stereochemistry of the final rearranged product.

The endo rule, which often governs the stereochemical outcome of Diels-Alder reactions, is not followed in this case. The preference for the exo adduct is a notable aspect of the reactivity of substituted cyclopropenes in [4+2] cycloadditions.

The electronic nature and steric bulk of substituents on both the diene and the dienophile can significantly influence the rate and selectivity of Diels-Alder reactions. In the context of substituted cyclopropenes, computational studies have shown that the electronegativity of substituents at the C3 position can affect the stability of the cyclopropene (B1174273) and, consequently, its reactivity. These studies suggest that both steric and electronic factors play a crucial role in determining the facial and endo/exo selectivity of the cycloaddition. While specific studies on the influence of remote substituents on the cycloaddition of tetrabromocyclopropene are not extensively detailed in the available literature, the general principles of Diels-Alder reactivity suggest that such substituents would modulate the electronic and steric properties of the reacting system, thereby influencing the reaction outcome.

Other Cycloaddition Manifolds

While the Diels-Alder reaction is the most prominently documented cycloaddition pathway for tetrabromocyclopropene, the high strain and electrophilicity of the molecule suggest its potential to participate in other cycloaddition manifolds. However, specific examples of [3+2], [2+2], ene, or photochemical cycloadditions involving tetrabromocyclopropene are not well-reported in the scientific literature. The reactivity of cyclopropenes, in general, encompasses a wide range of pericyclic reactions, including [3+2] and [2+2] cycloadditions, as well as ene reactions. The presence of four bromine atoms in tetrabromocyclopropene is expected to significantly influence its reactivity in these transformations compared to simpler cyclopropenes.

Ring-Opening and Rearrangement Mechanisms

A fascinating aspect of the reactivity of tetrabromocyclopropene is the propensity of its initial cycloadducts to undergo subsequent rearrangements. As mentioned previously, the primary exo-Diels-Alder adduct formed from the reaction of tetrabromocyclopropene and furan is not typically isolated as the final product. Instead, it undergoes a spontaneous rearrangement to afford a thermodynamically more stable 8-oxabicyclo[3.2.1]octadiene derivative rsc.orgresearchgate.net.

Kinetic studies on the rearrangement of the primary adduct of tetrabromocyclopropene and 2,5-dimethylfuran have provided valuable insights into the mechanism of this transformation. The results of these studies suggest the intermediacy of charged species during the rearrangement process rsc.org. This indicates that the rearrangement may proceed through a pathway involving the heterolytic cleavage of a carbon-bromine bond, facilitated by the strained nature of the initial adduct, leading to a cationic intermediate that then rearranges to the final product. This mechanistic pathway highlights the intricate interplay between the strain energy of the cyclopropane (B1198618) ring and the electronic effects of the halogen substituents in directing the reactivity of tetrabromocyclopropene and its derivatives.

Metal-Promoted Rearrangements (e.g., Silver-Ion Mediated Transformations)

Silver-ion catalysis is a common method for promoting rearrangements of strained carbocycles, including cyclopropenes. For perhalocyclopropenes, the interaction of Ag+ with a halogen atom can facilitate the opening of the three-membered ring to form a cyclopropenyl cation, which can then undergo various transformations.

In the case of a related bicyclopropenyl system, which is initially formed by the double addition of dibromocarbene to 1,2-dimethylenecyclobutane to yield a tetrabromide, silver-ion-catalyzed reaction in methanol leads to the opening of the cyclopropene rings and the addition of methanol. researchgate.net This suggests that for tetrabromocyclopropene, a similar interaction with silver ions could lead to a ring-opened cationic intermediate. This intermediate would be highly reactive and could be trapped by nucleophilic solvents.

Thermal Rearrangement Processes and Intermediate Characterization

Thermal rearrangements of cyclopropenes often proceed through vinylcarbene intermediates. For tetrabromocyclopropene, it is plausible that heating could induce homolytic cleavage of a carbon-bromine bond or a carbon-carbon bond of the ring. The high ring strain of the cyclopropene ring would likely lower the activation energy for such processes compared to acyclic analogs.

While direct studies on the thermal rearrangement of tetrabromocyclopropene are not available, studies on other substituted cyclopropanes, such as 1,1,2,2-tetraphenylcyclopropane, show that thermal rearrangement leads to the formation of an intermediate triene, which can be trapped or undergo further reactions. rsc.org For tetrabromocyclopropene, a potential thermal rearrangement could lead to the formation of a brominated vinylcarbene, which could then rearrange to form various isomeric structures or react with other species present in the medium. The characterization of such transient intermediates would likely require advanced spectroscopic techniques under matrix isolation conditions or computational modeling.

Bond Cleavage and Formation Dynamics in Strained Rings

The dynamics of bond cleavage and formation in tetrabromocyclopropene are governed by its significant ring strain and the presence of four bromine atoms. The C=C double bond is highly strained, and the C-C single bonds are also weakened. Computational studies on related strained ring systems can provide insight into these dynamics.

Photoredox-catalyzed C-C bond cleavage has been demonstrated for arylcyclopropanes, where single-electron oxidation weakens the C-C bond, facilitating ring-opening upon nucleophilic attack. nih.govresearchgate.net A similar process could be envisioned for tetrabromocyclopropene, where a single-electron transfer could initiate ring cleavage. Theoretical studies on cyclopropenyl halides indicate that the mode of nucleophilic attack (sigma-attack vs. pi-attack) can lead to different transition states and products, highlighting the complex dynamics of bond interactions in these systems. nih.gov The high strain energy of the cyclopropene ring is a key driving force for reactions involving bond cleavage. researchgate.net

Nucleophilic and Electrophilic Reactivity Profiles

The electronic nature of tetrabromocyclopropene suggests it would be susceptible to both nucleophilic and electrophilic attack, though likely with a preference for nucleophilic substitution at the vinylic positions, similar to tetrachlorocyclopropene (B25203).

Nucleophilic Reactivity: Tetrabromocyclopropene is expected to be a strong electrophile. Nucleophiles can attack the double bond, leading to addition or substitution reactions. Theoretical studies on gas-phase identity nucleophilic substitution reactions of cyclopropenyl halides (F, Cl, Br) show that different reaction paths, such as sigma-attack S(N)2 and pi-attack S(N)2', are possible. nih.gov The barrier heights for these reactions depend on the nature of the halogen. For bromocyclopropenyl systems, the S(N)2'-anti pathway is generally favored. nih.gov In solution, nucleophilic substitution at the vinylic positions of perhalocyclopropenes is a well-established reaction class.

Electrophilic Reactivity: The double bond in cyclopropenes can also react with electrophiles. However, in tetrabromocyclopropene, the electron-withdrawing nature of the four bromine atoms would deactivate the double bond towards electrophilic attack. Nevertheless, electrophilic addition of bromine to strained cyclic allenes has been studied, and the reaction proceeds through a pi-complex intermediate. researchgate.net A similar initial interaction might be possible with tetrabromocyclopropene under forcing conditions.

Radical Mediated Transformations

Free-radical reactions involving tetrabromocyclopropene could be initiated by homolytic cleavage of a C-Br bond, which is generally weaker than a C-Cl bond. This would generate a bromocyclopropenyl radical.

Free-radical halogenation is a common reaction for alkanes and alkyl-substituted aromatics. wikipedia.org While less common for alkenes due to competing addition reactions, radical substitution at allylic positions is known. For tetrabromocyclopropene, a radical initiator could potentially lead to the formation of a cyclopropenyl radical, which could then participate in chain reactions. The high reactivity of radical species and the strained nature of the cyclopropene ring could lead to a variety of products, including ring-opened species.

Transition Metal Catalysis in Tetrabromocyclopropene Transformations

Transition metal catalysis offers a powerful tool for the functionalization of organic halides. Tetrabromocyclopropene, with its four C-Br bonds, represents a potential substrate for various cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are widely used to form new carbon-carbon bonds. d-nb.infoyoutube.comyoutube.comnih.gov It is conceivable that one or more of the bromine atoms on tetrabromocyclopropene could be substituted using these methods. For instance, a palladium catalyst could oxidatively add to a C-Br bond, forming a cyclopropenyl-palladium intermediate. This intermediate could then undergo transmetalation with an organometallic reagent, followed by reductive elimination to yield a substituted cyclopropene. The regioselectivity of such reactions would be an interesting aspect to investigate.

Table of Compounds Mentioned

| Compound Name |

| Cyclopropene, tetrabromo- |

| Tetrachlorocyclopropene |

| 1,2-dimethylenecyclobutane |

| Dibromocarbene |

| Methanol |

| 1,1,2,2-tetraphenylcyclopropane |

| Arylcyclopropanes |

| Bromocyclopropenyl radical |

| 1,2-dimethylenecyclobutane |

Please note that due to the limited specific literature on tetrabromocyclopropene, this article relies heavily on established principles of reactivity for analogous perhalogenated and strained ring systems. Further experimental and computational studies are needed to fully elucidate the specific mechanistic pathways for this compound.

The reactivity of the highly strained and electron-deficient tetrabromocyclopropene ring system is a subject of significant academic interest. Mechanistic investigations into its transformations provide fundamental insights into the behavior of strained carbocycles and the influence of heavy halogen substitution. This article explores the mechanistic facets of tetrabromocyclopropene's reactivity, focusing on metal-promoted and thermal rearrangements, bond dynamics, reactivity profiles, and the role of radical and transition metal-mediated processes. Due to the limited specific literature on tetrabromocyclopropene, this analysis often draws parallels with the more extensively studied tetrachlorocyclopropene and other relevant strained systems to provide a comprehensive overview.

Metal-Promoted Rearrangements (e.g., Silver-Ion Mediated Transformations)

Metal ions, particularly silver(I), are known to catalyze rearrangements in strained ring systems by acting as Lewis acids, coordinating to a halogen atom and facilitating the formation of a carbocationic intermediate. In the context of tetrabromocyclopropene, the interaction of a silver ion with one of the bromine atoms is anticipated to induce heterolytic cleavage of the C-Br bond. This would generate a highly reactive tribromocyclopropenyl cation.

This cationic species is a key intermediate that can undergo several subsequent transformations. The fate of the tribromocyclopropenyl cation is highly dependent on the reaction conditions, particularly the solvent. In the presence of a nucleophilic solvent such as methanol, trapping of the cation would be expected, leading to the formation of a methoxy-substituted bromocyclopropene derivative. In non-nucleophilic media, the cation might undergo rearrangement to more stable structures or could potentially lead to oligomerization or polymerization.

An analogous process has been observed in the silver-ion-catalyzed reaction of a more complex tetrabromide, formed by the double addition of dibromocarbene to 1,2-dimethylenecyclobutane. researchgate.net In this case, the reaction in methanol resulted in the opening of the cyclopropene rings and the addition of the solvent. researchgate.net This provides strong evidence for the intermediacy of a cationic species in such silver-ion mediated transformations of brominated cyclopropene systems.

Thermal Rearrangement Processes and Intermediate Characterization

The thermal behavior of tetrabromocyclopropene is expected to be dictated by the high degree of ring strain inherent to the cyclopropene moiety. Thermal activation can provide the necessary energy to overcome the activation barrier for ring-opening or rearrangement processes. One plausible pathway is the homolytic cleavage of a carbon-carbon single bond, leading to a diradical intermediate. Alternatively, cleavage of a carbon-bromine bond could also occur.

While specific experimental data on the thermal rearrangement of tetrabromocyclopropene is scarce, studies on analogous systems provide valuable insights. For example, the thermal rearrangement of 1,1,2,2-tetraphenylcyclopropane proceeds through the formation of a triene intermediate, which has been successfully detected and trapped. rsc.org For tetrabromocyclopropene, a likely intermediate following ring opening would be a brominated vinylcarbene. This highly reactive species could then undergo a variety of subsequent reactions, including intramolecular rearrangements to form isomeric structures or intermolecular reactions if other substrates are present.

The characterization of such transient intermediates is challenging due to their short lifetimes. Advanced techniques such as flash vacuum pyrolysis coupled with matrix isolation spectroscopy (infrared or UV-Vis) would be necessary to trap and identify these species. Computational chemistry also serves as a powerful tool to predict the structures and energies of potential intermediates and transition states in the thermal rearrangement of tetrabromocyclopropene.

Bond Cleavage and Formation Dynamics in Strained Rings

The unique geometry of the cyclopropene ring imposes significant strain on the carbon-carbon bonds. This strain energy is a primary driving force for many of the reactions that tetrabromocyclopropene undergoes. The C1-C2 double bond and the C1-C3/C2-C3 single bonds are all distorted from their ideal geometries, making them more susceptible to cleavage.

Computational studies are particularly useful for understanding the dynamics of bond cleavage and formation. Density Functional Theory (DFT) calculations can be employed to model the potential energy surface of reactions involving tetrabromocyclopropene, identifying the lowest energy pathways for various transformations. For instance, photoredox-catalyzed C-C bond cleavage has been demonstrated for arylcyclopropanes, where single-electron oxidation significantly weakens a C-C bond, facilitating ring-opening. nih.govresearchgate.net A similar mechanism could be operative for tetrabromocyclopropene.

Furthermore, theoretical investigations into the nucleophilic substitution reactions of cyclopropenyl halides have revealed different possible transition states, such as σ-attack and π-attack pathways, which underscores the intricate nature of bond interactions in these strained systems. nih.gov The interplay between the relief of ring strain and the electronic effects of the bromine substituents will ultimately govern the dynamics of bond cleavage and formation in tetrabromocyclopropene.

Nucleophilic and Electrophilic Reactivity Profiles

The presence of four electron-withdrawing bromine atoms on the small, strained cyclopropene ring renders the molecule highly electrophilic. This makes it particularly susceptible to attack by nucleophiles.

Nucleophilic Reactivity: Nucleophilic substitution at the vinylic carbons of perhalocyclopropenes is a well-established reaction manifold. It is expected that tetrabromocyclopropene will react readily with a variety of nucleophiles, such as amines, alkoxides, and thiolates, to displace one or more of the bromine atoms. The mechanism of these substitution reactions can be complex, potentially proceeding through an addition-elimination pathway or a direct substitution. Theoretical studies on simpler halocyclopropenyl systems suggest that the reaction pathway and its activation energy are sensitive to the nature of both the halogen and the incoming nucleophile. nih.gov

Electrophilic Reactivity: Conversely, the double bond in tetrabromocyclopropene is electron-deficient due to the inductive effect of the four bromine atoms. This deactivates it towards attack by electrophiles. While electrophilic addition is a characteristic reaction of alkenes, it is expected to be significantly slower for tetrabromocyclopropene compared to unsubstituted cyclopropene. Nevertheless, reactions with strong electrophiles might still be possible under forcing conditions. For instance, the electrophilic addition of bromine to strained cyclic allenes is known to proceed via a π-complex intermediate, a mechanism that could potentially be accessible to tetrabromocyclopropene. researchgate.net

Radical Mediated Transformations

Radical reactions of tetrabromocyclopropene would likely be initiated by the homolytic cleavage of a carbon-bromine bond, as C-Br bonds are generally weaker than C-C or C=C bonds within the ring. This could be achieved through the use of a radical initiator (e.g., AIBN) or by photolysis with UV light. The resulting bromocyclopropenyl radical would be a key intermediate.

Once formed, this radical could participate in a variety of transformations. It could abstract a hydrogen atom from a suitable donor, undergo addition to an unsaturated system, or be trapped by another radical. The high reactivity of radical species, combined with the inherent strain of the cyclopropene ring, could lead to complex product mixtures, including ring-opened products. Free-radical halogenation is a well-known process for other classes of organic compounds and provides a framework for predicting the potential reactivity of tetrabromocyclopropene under radical conditions. wikipedia.org

Transition Metal Catalysis in Tetrabromocyclopropene Transformations

The four carbon-bromine bonds in tetrabromocyclopropene make it an attractive substrate for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Stille, and Sonogashira couplings are powerful methods for forming new carbon-carbon bonds and could potentially be applied to tetrabromocyclopropene. d-nb.infoyoutube.comyoutube.comnih.gov

The general mechanism for these reactions involves the oxidative addition of a C-Br bond to a low-valent transition metal center (e.g., Pd(0)) to form a cyclopropenyl-metal complex. This is followed by transmetalation with an organometallic reagent (e.g., an organoboron, organotin, or organocopper compound) and subsequent reductive elimination to afford the cross-coupled product and regenerate the active catalyst.

The selective substitution of one, two, three, or all four bromine atoms could potentially be achieved by careful control of the reaction conditions, including the choice of catalyst, ligands, and stoichiometry of the reagents. Such transformations would provide a versatile synthetic route to a wide range of substituted cyclopropene derivatives, which are valuable building blocks in organic synthesis.

Strategic Applications of Tetrabromocyclopropene in Advanced Organic Synthesis

Utilization as a Key Bridged Synthon

Tetrabromocyclopropene is exceptionally valuable as a precursor to key bridged synthons, primarily through its participation in [4+2] Diels-Alder cycloaddition reactions. The reaction between tetrabromocyclopropene and various furans is a cornerstone of this strategy, directly yielding halogenated 8-oxabicyclo[3.2.1]octadiene derivatives. rsc.orgmdpi.com These bicyclic adducts are not merely intermediates but are highly functionalized building blocks, poised for a range of selective chemical manipulations.

The initial cyclocondensation of tetrabromocyclopropene with furan (B31954), for example, produces a racemic cycloadduct that serves as a versatile platform. mdpi.com The gem-dibromide on the bridge of this adduct can be selectively hydrolyzed, often with silver salt mediation, to reveal a ketone. sigmaaldrich.com This functionality, along with the remaining vinyl bromides, allows for a cascade of subsequent reactions. The primary Diels-Alder adducts can also undergo thermal rearrangement, leading to structurally diverse bicyclic systems. rsc.org

A significant advancement in this area has been the development of methods to access these synthons in nonracemic form. By converting the racemic ketone (derived from the initial adduct) into a mixture of diastereomeric ketals using a chiral auxiliary like a tartrate derivative, separation of the diastereomers becomes possible. Subsequent hydrolysis allows for the isolation of novel, enantiomerically pure dibromoenone building blocks, providing access to synthons of either absolute configuration. mdpi.com This strategic use of tetrabromocyclopropene as a bridged synthon has become a powerful entry point for the asymmetric synthesis of complex molecules.

Total Synthesis of Complex Molecular Architectures

The unique reactivity of tetrabromocyclopropene has been harnessed for the total synthesis of a variety of intricate molecular structures, ranging from bioactive natural products to novel polycyclic and spirocyclic frameworks.

Tetrabromocyclopropene has proven to be a pivotal starting material in the synthesis of several classes of natural products.

Frondosins : The total syntheses of marine sesquiterpenes frondosin A and frondosin B have been accomplished using a strategy centered on the diastereoselective cycloaddition of tetrabromocyclopropene with an annulated furan. rsc.org This key reaction establishes a highly functionalized common intermediate that can be stereochemically and chemoselectively manipulated to produce different members of the frondosin family. rsc.org Subsequent steps in these syntheses often feature regioselective palladium-catalyzed coupling reactions to install necessary side chains and, in some cases, an unusual phosphine-mediated cleavage of the oxygen bridge. rsc.org The frondosins are of significant interest as they act as antagonists of interleukin-8 (IL-8), a key peptide in inflammatory responses, making them potential therapeutic leads for inflammatory diseases and some cancers. scispace.com

Tropolones : The synthesis of the seven-membered tropolone (B20159) ring system, a core structure in natural products like β-thujaplicin, has been efficiently achieved using tetrabromocyclopropene. sigmaaldrich.comresearchgate.net The process begins with a [4+2] cycloaddition between tetrabromocyclopropene and furan to create an oxabicyclic intermediate. sigmaaldrich.comresearchgate.net Silver-mediated hydrolysis of the geminal dibromide yields an enone, which is a valuable linchpin for producing β-functionalized tropolones. sigmaaldrich.com This intermediate allows for regioselective cross-coupling reactions to diversify the scaffold before a final reductive ring-opening step generates the aromatic tropolone ring. sigmaaldrich.com

Dictyoxetane : In synthetic studies directed toward the marine diterpene (+)-dictyoxetane, tetrabromocyclopropene has been explored as a dienophile. nih.gov Although bromide is sterically more demanding than chloride, it is more electronically activating in these cycloadditions. nih.gov A tandem cycloaddition-thermal ring-expansion sequence involving tetrabromocyclopropene and a chiral furan derivative was investigated, leading to a mixture of regioisomeric oxabicycles. nih.govnih.gov While this particular approach showed poor selectivity for the synthesis of dictyoxetane itself, it highlights the potential of tetrabromocyclopropene for accessing the complex, fused ring systems characteristic of dolabellane-type diterpenes. nih.gov

| Natural Product Class | Key Intermediate from Tetrabromocyclopropene | Subsequent Key Transformations | Reference(s) |

| Frondosins | Functionalized Bicyclic Adduct | Diastereoselective Cycloaddition, Regioselective Palladium Coupling, Ether Bridge Cleavage | rsc.org |

| Tropolones | 8-Oxabicyclo[3.2.1]octadiene Derivative | Silver-Mediated Hydrolysis, Regioselective Cross-Coupling, Reductive Ring-Opening | sigmaaldrich.comresearchgate.net |

| Dictyoxetane | Regioisomeric Oxabicycles | Tandem Cycloaddition-Thermal Ring-Expansion | nih.govnih.gov |

The ability of tetrabromocyclopropene to generate densely functionalized cyclic intermediates makes it a valuable tool for building more elaborate ring systems.

Polycyclic Systems : The primary products of the Diels-Alder reaction between tetrabromocyclopropene and furans are 8-oxabicyclo[3.2.1]octadienes, which are themselves polycyclic. rsc.orgnih.gov These structures serve as precursors for even more complex polycyclic frameworks. For example, the initial adducts can undergo further intramolecular reactions or serve as substrates in cascade sequences to build additional rings. The strategic placement of functional groups on the initial furan partner can guide these subsequent cyclizations. While broad methodologies like gold-catalyzed cycloisomerizations are common for polycycle synthesis, the specific utility of tetrabromocyclopropene lies in its reliable formation of the initial, highly functionalized bridged system that can be elaborated upon. researchgate.net

Spirocyclic Systems : While tetrabromocyclopropene is a master key for accessing bridged and fused ring systems, its direct application in the synthesis of spirocycles is not widely documented. Spirocycles, which contain two rings connected by a single common atom, are typically constructed through distinct synthetic strategies such as Prins cyclizations, Michael additions, or rearrangements. rsc.orgnih.gov However, it is conceivable that the polycyclic adducts derived from tetrabromocyclopropene could be manipulated through rearrangement or cleavage-recombination pathways to generate spirocyclic frameworks, representing a potential but underexplored avenue for this versatile reagent.

Facilitating the Synthesis of Highly Strained Organic Frameworks

The inherent ring strain of the cyclopropene (B1174273) core is a defining feature of tetrabromocyclopropene, making it an ideal starting point for the synthesis of other highly strained molecules. nih.gov The energy stored in the three-membered ring provides a thermodynamic driving force for a variety of reactions that lead to larger, yet still constrained, cyclic systems.

The most direct application of this principle is the [4+2] cycloaddition reaction, which transforms the high strain of the cyclopropene into the strain of a bridged bicyclic system, such as the 8-oxabicyclo[3.2.1]octane skeleton. nih.gov These bridged structures possess significant strain due to their rigid, three-dimensional architecture. The synthesis of cyclopropane-containing natural products often requires innovative methods to construct the three-membered ring; tetrabromocyclopropene offers an alternative strategy where the strained ring is present from the start and is used to template the formation of subsequent rings. semanticscholar.org The resulting polyhalogenated adducts can then undergo further transformations, such as ring expansions, contractions, or fragmentations, to yield a diverse array of other strained and complex organic frameworks.

Methodology Development for Carbon-Carbon Bond Formation

Tetrabromocyclopropene has played a significant role in the development and application of methodologies for carbon-carbon bond formation. Its chemistry is centered around a few powerful transformations that create multiple C-C bonds with high levels of control.

The foremost of these is the Diels-Alder cycloaddition , a powerful pericyclic reaction that forms two new carbon-carbon bonds and a six-membered ring in a single step. The reaction of tetrabromocyclopropene with dienes like furan is a classic example of how this methodology can be used to rapidly build molecular complexity. sigmaaldrich.comresearchgate.net

Following the initial cycloaddition, the resulting vinyl bromide functionalities on the bridged adduct open the door to modern transition metal-catalyzed cross-coupling reactions . These methods are essential for forming C-C bonds between sp²-hybridized carbons and various coupling partners. For instance, regioselective palladium-catalyzed reactions have been employed on these intermediates to introduce aryl or alkyl groups, a key step in the synthesis of the frondosins. rsc.org This two-stage approach—cycloaddition followed by cross-coupling—represents a robust strategy for C-C bond construction, combining a classic transformation with modern catalytic methods.

| Reaction Type | Role of Tetrabromocyclopropene Derivative | Example Application | Reference(s) |

| [4+2] Cycloaddition | Serves as the dienophile | Formation of oxabicyclic core for tropolones | sigmaaldrich.comresearchgate.net |

| Palladium Cross-Coupling | The resulting vinyl bromide adduct acts as the electrophile | Installation of side chains in frondosin synthesis | rsc.org |

| Ring Expansion/Rearrangement | The initial adduct undergoes skeletal reorganization | Accessing diverse bridged synthons | rsc.org |

Theoretical and Computational Chemistry Studies on Tetrabromocyclopropene

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the molecular structure and the nature of chemical bonds within tetrabromocyclopropene. jocpr.com These calculations, based on solving the electronic Schrödinger equation, can determine key properties like the distribution of electrons in molecular orbitals, ground-state electronic energy, and equilibrium geometry. jocpr.com

In the case of tetrabromocyclopropene, the molecule's high degree of strain and the presence of four heavy halogen atoms create a unique electronic environment. Ab initio and Density Functional Theory (DFT) methods are employed to model this system. Calculations would typically reveal significant distortion from ideal sp² and sp³ hybridization for the carbon atoms of the cyclopropene (B1174273) ring. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between the HOMO and LUMO provides a quantitative measure of the molecule's chemical reactivity and its susceptibility to electronic excitation. researchgate.net For tetrabromocyclopropene, the electron-withdrawing nature of the bromine atoms is expected to lower the energy of both the HOMO and LUMO compared to the parent cyclopropene.

Bonding analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, elucidates the charge distribution and the nature of the carbon-carbon and carbon-bromine bonds. This can reveal the extent of ionic versus covalent character and identify hyperconjugative interactions that may contribute to the molecule's (de)stabilization.

A summary of typical parameters obtained from quantum chemical analysis is presented below.

| Property | Description | Predicted Significance for Tetrabromocyclopropene |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller gap typically indicates higher reactivity. The bromine substituents are expected to influence this gap significantly. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface, indicating regions of positive and negative charge. | Identifies electrophilic (positive) and nucleophilic (negative) sites, predicting how the molecule interacts with other reagents. |

| NBO Charges | Atomic charges calculated by the Natural Bond Orbital method. | Quantifies the electron distribution, showing the polarity of the C-Br and C-C bonds. |

| Bond Lengths & Angles | The equilibrium distances between atomic nuclei and the angles between adjacent bonds. | Provides the optimized 3D structure, revealing the severe geometric strain in the three-membered ring. jocpr.com |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for mapping the potential energy surface (PES) of a reaction. nih.gov By identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states, chemists can gain a detailed understanding of a reaction's kinetics and thermodynamics. nih.gov

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net It is widely used to study the reactivity of organic molecules. pnrjournal.com Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. mdpi.com These descriptors are derived from the change in energy as electrons are added or removed, offering powerful predictive insights into a molecule's behavior in polar reactions. mdpi.com

For tetrabromocyclopropene, DFT calculations can be used to compute a range of reactivity indices that predict its behavior in chemical reactions.

| Reactivity Index | Definition | Predicted Implication for Tetrabromocyclopropene |

| Electronegativity (χ) | The negative of the chemical potential; the power of a species to attract electrons. | High, due to the presence of four bromine atoms. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. Related to the HOMO-LUMO gap. | Expected to be relatively low, indicating high reactivity. |

| Electrophilicity Index (ω) | A global measure of a molecule's ability to act as an electrophile (electron acceptor). nih.gov | Predicted to be high, suggesting tetrabromocyclopropene is a potent electrophile. |

| Nucleophilicity Index (N) | A global measure of a molecule's ability to act as a nucleophile (electron donor). | Predicted to be very low. |

| Parr Functions (Pk+/Pk-) | Local indices that indicate the most likely sites within a molecule for nucleophilic (Pk+) and electrophilic (Pk-) attack. | Would pinpoint which of the carbon atoms is most susceptible to attack by a nucleophile. |

These DFT-derived indices are invaluable for predicting how tetrabromocyclopropene would engage in reactions such as cycloadditions or nucleophilic substitutions. mdpi.com

While DFT is powerful, more rigorous ab initio (from first principles) methods are sometimes required for higher accuracy, especially for systems with complex electronic structures. rsc.org Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) explicitly account for electron correlation—the way electrons interact and avoid each other—which is a factor DFT approximates. nih.gov

For a molecule like tetrabromocyclopropene, with its strained ring and multiple lone pairs on the bromine atoms, strong electron correlation effects can be significant. arxiv.org High-level ab initio calculations are the gold standard for:

Benchmarking DFT results: Ensuring that the chosen DFT functional is appropriate for the system. nih.gov

Studying bond-breaking: Accurately describing the potential energy surface for dissociation reactions.

Investigating excited states: Calculating the energies and properties of electronically excited states, which is crucial for understanding photochemistry. rsc.org

These methods are computationally expensive but provide a level of theoretical rigor necessary for challenging chemical systems. arxiv.org

When studying a reaction in a complex environment, such as in solution or an enzyme active site, it is computationally prohibitive to treat the entire system with quantum mechanics. arxiv.org Hybrid QM/MM methods solve this by partitioning the system. nih.gov The reactive core (e.g., tetrabromocyclopropene and a reacting partner) is treated with a high-level QM method, while the surrounding environment (e.g., solvent molecules) is treated with a simpler, classical Molecular Mechanics (MM) force field. arxiv.orgnih.gov

A QM/MM simulation of tetrabromocyclopropene could be used to:

Model solvent effects: Explicitly include solvent molecules to understand their influence on reaction barriers and mechanisms.

Simulate reactions on surfaces or in matrices: Study the reactivity of tetrabromocyclopropene when adsorbed onto a material or trapped within a larger molecular framework.

This approach allows for the inclusion of environmental effects, providing a more realistic simulation of chemical processes than in-vacuum calculations. nih.govarxiv.org

Theoretical Prediction of Reactivity and Selectivity Trends

Computational chemistry enables the prospective prediction of chemical reactivity, guiding synthetic efforts and explaining experimental outcomes. escholarship.org By computing and comparing the activation barriers for different potential reaction pathways, researchers can predict which products are likely to form and under what conditions. nih.gov

For tetrabromocyclopropene, theoretical studies could predict its behavior in various organic reactions:

Cycloaddition Reactions: The high ring strain and electrophilic nature suggest that tetrabromocyclopropene could be a reactive partner in cycloadditions. Calculations can determine whether it would favor a [2+2] or [2+4] (Diels-Alder) pathway and predict the stereoselectivity of the reaction. The distortion/interaction model can be used to analyze the activation barriers in terms of the energy required to distort the reactants into their transition state geometries and the interaction energy between them. nih.gov

Nucleophilic Attack: As suggested by its high electrophilicity index, tetrabromocyclopropene should be susceptible to attack by nucleophiles. Computational modeling can predict the most likely site of attack (at a carbon or bromine atom) and elucidate the mechanism, whether it be addition-elimination or direct substitution.

By systematically modifying the structure of the reacting partner in silico, chemists can build a comprehensive understanding of the selectivity trends governing the reactions of tetrabromocyclopropene. escholarship.org

Strain Energy Analysis in Polyhalogenated Cyclopropenes

The three-membered ring of cyclopropene is one of the most highly strained systems in organic chemistry. This strain is primarily due to angle distortion, as the internal C-C-C bond angles are forced to be near 60° instead of the ideal 120° for sp²-hybridized carbons. The introduction of four bulky bromine substituents is expected to further increase this strain through steric repulsion and potential electronic effects.

Strain energy can be computationally quantified by using isodesmic or homodesmotic reactions. In this method, the energy of a hypothetical reaction is calculated where the number and type of bonds are conserved on both sides of the equation. Any deviation in the reaction enthalpy from zero is attributed to strain, stabilization, or destabilization effects.

| Compound | Ring Strain Energy (kcal/mol) (Experimental/Calculated) | Source of Strain |

| Cyclopropane (B1198618) | ~27.5 | Angle strain |

| Cyclopropene | ~55 | Angle strain, π-bond strain |

| Benzocyclopropenone | High (unquantified but significant) | Fused ring system, angle strain nih.gov |

| Tetrabromocyclopropene | > 55 (Estimated) | Angle strain, π-bond strain, steric repulsion between Br atoms |

Computational analysis using finite element methods or quantum chemical calculations can precisely parse the contributions to the total strain energy. northwestern.edu This analysis is critical, as the high strain energy is a major driving force for the reactivity of tetrabromocyclopropene, providing a thermodynamic incentive for reactions that lead to ring-opening and the release of this stored energy. nih.gov

Advanced Spectroscopic and Crystallographic Characterization in Mechanistic and Structural Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including halogenated compounds like tetrabromocyclopropene. nih.govcore.ac.uk This technique provides detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei within a molecule. core.ac.uk

In the structural analysis of tetrabromocyclopropene, ¹H NMR spectroscopy serves as a primary method for confirming the presence and connectivity of hydrogen atoms. Due to the high symmetry of the tetrabromocyclopropene molecule, the two hydrogen atoms are chemically and magnetically equivalent. This equivalence results in a simplified ¹H NMR spectrum, characterized by a single, sharp resonance (a singlet). This spectral feature is a strong indication that the protons reside in identical chemical environments, consistent with the proposed cyclic structure. The absence of spin-spin coupling, which would lead to signal splitting, further supports the assignment of an isolated pair of equivalent protons.

For complex molecules, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often employed to map out the complete bonding network. pitt.edu While the simplicity of tetrabromocyclopropene's proton spectrum may not necessitate these advanced methods for basic structural confirmation, they remain vital for characterizing more complex derivatives or for studying intermolecular interactions. The precise chemical shift of the proton signal is sensitive to the electronic environment, providing valuable data that, when compared with computational models, can offer deeper insights into the electronic structure of the strained cyclopropene (B1174273) ring.

| NMR Data for Tetrabromocyclopropene | |

| Nucleus | ¹H |

| Chemical Shift (δ) | 2.57 ppm |

| Solvent | CCl₄ |

| Multiplicity | Singlet |

| Interpretation | Two chemically and magnetically equivalent protons. |

This interactive table summarizes the key ¹H NMR spectroscopic data for tetrabromocyclopropene.

Single-Crystal X-ray Diffraction for Absolute and Relative Configuration Determination

Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. researchgate.netnih.govmdpi.com This powerful analytical technique provides precise coordinates of each atom in the crystal lattice, allowing for the unambiguous determination of bond lengths, bond angles, and torsional angles. mdpi.com For a molecule like tetrabromocyclopropene, SCXRD is the ultimate tool for confirming its cyclic structure and establishing the precise spatial arrangement of the four bromine atoms and two hydrogen atoms relative to the three-membered carbon ring.

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. mdpi.com The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the molecular structure can be solved and refined. This method would definitively confirm the connectivity of the atoms, verifying the cyclopropene core and the geminal and vicinal relationships of the substituents.

Furthermore, SCXRD is unparalleled in its ability to determine both the relative and absolute configuration of chiral molecules. researchgate.netnih.govspringernature.com While tetrabromocyclopropene itself is achiral, this capability is crucial for studying its chiral derivatives or its interactions with other chiral molecules. The presence of heavy atoms like bromine enhances the anomalous dispersion effect, which is used to determine the absolute stereochemistry with high confidence. researchgate.net Therefore, an X-ray crystallographic study would provide the most accurate and reliable structural parameters for tetrabromocyclopropene, serving as a benchmark for computational studies and for understanding its solid-state packing and intermolecular interactions.

Advanced Mass Spectrometry in Reaction Pathway Analysis

Advanced mass spectrometry (MS) techniques are critical for elucidating reaction mechanisms, identifying intermediates, and confirming the structures of products in chemical synthesis. purdue.eduyu.edu.jo High-resolution mass spectrometry (HRMS), for instance, provides highly accurate mass measurements, enabling the determination of the elemental composition of tetrabromocyclopropene and distinguishing it from other potential isomers or byproducts with the same nominal mass.

In the context of mechanistic research, MS techniques are employed to monitor the progress of reactions in real-time. waters.com By analyzing aliquots of a reaction mixture over time, it is possible to identify starting materials, intermediates, products, and byproducts. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) allow for the gentle ionization of molecules directly from the reaction solution, preserving transient or unstable species for detection by the mass spectrometer. waters.com

Tandem mass spectrometry (MS/MS) further enhances structural analysis by allowing for the fragmentation of selected ions. researchgate.net The fragmentation pattern of the tetrabromocyclopropene molecular ion would provide a unique fingerprint, confirming its structure. When studying its synthesis or subsequent reactions, MS/MS can be used to structurally characterize reaction intermediates that are too short-lived to be isolated and analyzed by other means. This provides direct evidence for proposed reaction pathways and helps to build a comprehensive understanding of the reaction mechanism at a molecular level. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis and structural characterization of molecules by probing their vibrational energy levels. taylorfrancis.com These techniques provide a unique "molecular fingerprint," which is highly specific to the compound's structure, bonding, and symmetry. scinito.ainih.govnih.gov

Infrared spectroscopy measures the absorption of IR radiation at frequencies corresponding to the natural vibrational modes of a molecule's functional groups. youtube.com The IR spectrum of tetrabromocyclopropene exhibits a series of distinct absorption bands. These bands can be assigned to specific molecular motions, such as the stretching of the C=C double bond within the strained ring, the stretching of the C-Br bonds, and various bending and deformation modes of the cyclopropene ring. The collection of these bands and their relative intensities provides a characteristic pattern that can be used to identify tetrabromocyclopropene and distinguish it from related compounds.

| Infrared (IR) Absorption Bands for Tetrabromocyclopropene | |

| Wavenumber (cm⁻¹) | Intensity |

| 1128 | Very Strong (vs) |

| 870 | Strong (s) |

| 812 | Medium, Broad (m,b) |

| 706 | Weak (w) |

| 674 | Strong (s) |

| 636 | Strong (s) |

This interactive table presents the characteristic infrared absorption bands for tetrabromocyclopropene, which collectively form its molecular fingerprint.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tetrabromocyclopropene, and how do reaction conditions influence yield and purity?

- Methodological guidance : Tetrabromocyclopropene synthesis typically involves bromination of cyclopropene precursors. Key variables include temperature (e.g., cryogenic vs. room temperature), solvent polarity (e.g., dichloromethane vs. carbon tetrachloride), and brominating agents (e.g., Br₂ vs. N-bromosuccinimide). Kinetic control is critical to avoid ring-opening side reactions due to cyclopropene’s inherent strain . Characterization via and NMR should confirm the absence of residual alkene protons and the presence of four bromine substituents.

Q. How can researchers safely handle tetrabromocyclopropene given its acute toxicity and reactivity?

- Safety protocols : Use gloveboxes or fume hoods with HEPA filters to prevent inhalation/contact. Personal protective equipment (PPE) must include nitrile gloves, chemical-resistant aprons, and full-face shields. Storage should prioritize inert atmospheres (argon/nitrogen) and avoidance of light to minimize decomposition .

Q. What spectroscopic and computational techniques are most reliable for characterizing tetrabromocyclopropene’s structure?

- Analytical workflow : Combine X-ray crystallography for definitive bond-length/strain analysis, / NMR for substituent symmetry, and DFT calculations (e.g., B3LYP-D3/6-311G**) to model electronic effects. IR spectroscopy can identify strain-induced vibrational modes .

Advanced Research Questions

Q. How do steric and electronic effects of bromine substituents influence tetrabromocyclopropene’s reactivity in Diels-Alder or ring-opening reactions?

- Experimental design : Compare reaction kinetics with dienes of varying electron density (e.g., electron-rich vs. electron-deficient). Use Hammett plots to correlate substituent effects with activation energy (DFT-supported). Monitor intermediates via in situ FTIR or cryo-trapping .

Q. What strategies resolve contradictions in reported thermodynamic stability data for tetrabromocyclopropene derivatives?

- Data reconciliation : Replicate studies under standardized conditions (e.g., solvent, temperature). Use calorimetry (DSC) to measure and compare with computational predictions. Assess purity via HPLC-MS to rule out impurities skewing results .

Q. Can tetrabromocyclopropene serve as a precursor for novel boron- or nitrogen-containing heterocycles?

- Synthetic exploration : Test nucleophilic substitution with amines (e.g., NH₃ in THF) or boron trifluoride etherate. Monitor regioselectivity via NMR for boron adducts. Optimize using kinetic isotope effects or steric-directed catalysts .

Methodological Frameworks

- For hypothesis testing : Apply the PICO framework (Population: reaction intermediates; Intervention: bromination conditions; Comparison: mono- vs. tetrabromo derivatives; Outcome: stability/reactivity metrics) to structure experiments .

- For data interpretation : Use multivariate analysis (PCA) to disentangle steric/electronic variables in reactivity datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.